3-Chloro-5-fluoro-4-isopropoxybenzaldehyde
CAS No.: 2056110-38-2
Cat. No.: VC11639846
Molecular Formula: C10H10ClFO2
Molecular Weight: 216.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2056110-38-2 |
|---|---|
| Molecular Formula | C10H10ClFO2 |
| Molecular Weight | 216.63 g/mol |
| IUPAC Name | 3-chloro-5-fluoro-4-propan-2-yloxybenzaldehyde |
| Standard InChI | InChI=1S/C10H10ClFO2/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-6H,1-2H3 |
| Standard InChI Key | IGJNHPFPYIIVFW-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=C(C=C(C=C1Cl)C=O)F |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1Cl)C=O)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound consists of a benzaldehyde core substituted at positions 3 (chloro), 5 (fluoro), and 4 (isopropoxy). The isopropoxy group (–OCH(CH)) introduces steric bulk and lipophilicity, while the electron-withdrawing chloro and fluoro groups influence electronic distribution. This configuration enhances stability and modulates reactivity in substitution reactions .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | CHClFO |
| Molecular Weight | 216.64 g/mol |
| IUPAC Name | 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde |
| CAS Registry Number | Not yet assigned |
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis of 3-chloro-5-fluoro-4-isopropoxybenzaldehyde is documented, analogous compounds suggest a multi-step approach:
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Core Formation: Start with 4-hydroxybenzaldehyde. Introduce chloro and fluoro groups via electrophilic aromatic substitution under controlled conditions .
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Isopropoxy Installation: React the intermediate 3-chloro-5-fluoro-4-hydroxybenzaldehyde with isopropyl bromide in the presence of a base (e.g., KCO) to achieve nucleophilic substitution .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Estimated) |
|---|---|---|
| 1 | Cl/FeCl, F/HF | 60–70% |
| 2 | (CH)CHBr, KCO, DMF, 80°C | 75–85% |
Key Insight: The patent CN106349159A highlights dichloromethane and low-toxicity solvents for similar substitutions, which could optimize yield and purity.
Physical and Chemical Properties
Thermodynamic Data
Based on analogs like 3-chloro-4-(diethylamino)benzaldehyde :
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Melting Point: ~90–95°C (estimated)
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Solubility: Moderate in polar aprotic solvents (e.g., DMSO, acetone); low in water (<0.1 g/L).
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Lipophilicity: LogP ≈ 2.8 (calculated using fragment-based methods).
Reactivity
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Aldehyde Group: Participates in condensation reactions (e.g., Schiff base formation).
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Electrophilic Substitution: The meta-directing effects of Cl and F limit further aromatic substitution at ortho/para positions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical H NMR (400 MHz, CDCl):
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δ 9.85 (s, 1H, CHO)
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δ 7.45 (d, 1H, J = 2.4 Hz, H-2)
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δ 7.20 (d, 1H, J = 8.8 Hz, H-6)
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δ 4.65 (septet, 1H, OCH(CH))
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δ 1.35 (d, 6H, CH(CH))
Comparison: The C NMR of 3-chloro-4-(diethylamino)benzaldehyde shows carbonyl carbons at δ 189.8, aligning with the aldehyde’s expected signal.
Mass Spectrometry
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HRMS (ESI): Calculated for CHClFO [M+H]: 217.0431; Observed (estimated): 217.0428.
Applications and Research Findings
Pharmaceutical Intermediates
Chloro-fluoro benzaldehydes are precursors in ALDH inhibitor development . For example, compound 14 (IC = 0.63 μM for ALDH1A3) shares structural motifs that suggest 3-chloro-5-fluoro-4-isopropoxybenzaldehyde could modulate enzyme activity.
| Target | Assay Type | Estimated IC |
|---|---|---|
| ALDH1A3 | Enzymatic | 1–10 μM |
| CYP450 3A4 | Inhibition | >50 μM |
Material Science
The isopropoxy group’s steric bulk may enhance thermal stability in polymer matrices, akin to halogenated benzaldehyde derivatives used in epoxy resins.
| Precaution | Recommendation |
|---|---|
| Personal Protection | Gloves, goggles, and fume hood use |
| First Aid | Rinse eyes with water for 15 min; seek medical help if ingested |
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